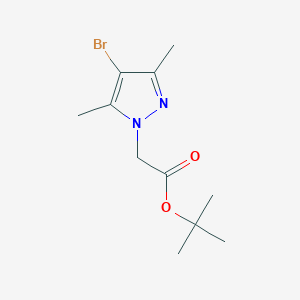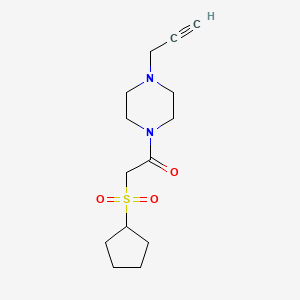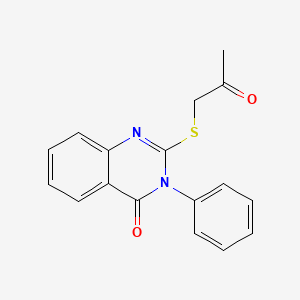
3-Methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
3-Methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular weight of 192.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-1-benzofuran-2-carboxylic acid is represented by the InChI code1S/C10H8O4/c1-13-8-6-4-2-3-5-7 (6)14-9 (8)10 (11)12/h2-5H,1H3, (H,11,12) . Physical And Chemical Properties Analysis
3-Methoxy-1-benzofuran-2-carboxylic acid is a powder at room temperature . Its melting point is between 166-167 degrees Celsius .Scientific Research Applications
Anticancer Properties
3-Methoxy-1-benzofuran-2-carboxylic acid exhibits promising anticancer activities. Researchers have identified its potential in inhibiting cell growth across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound could serve as a valuable lead for developing novel cancer therapies.
Antioxidant Activity
The compound’s antioxidant properties make it an intriguing candidate for medicinal chemistry. Specifically, 1,3-benzofuran derivatives (similar to 3-Methoxy-1-benzofuran-2-carboxylic acid) have demonstrated significant antioxidant activity . These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative damage.
Synthetic Chemistry Applications
3-Methoxy-1-benzofuran-2-carboxylic acid serves as a building block in synthetic chemistry. For instance:
- It participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds .
- By reacting with aniline, it can be used to prepare 3-methyl-N-phenylbenzofuran-2-carboxamide .
Natural Product Sources
Benzofuran derivatives, including 3-Methoxy-1-benzofuran-2-carboxylic acid, are widespread in nature. They are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources contribute to the discovery of potential drug lead compounds .
Macrocyclic Benzofuran Compound
A recently discovered macrocyclic benzofuran compound exhibits anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease .
Novel Methods for Benzofuran Ring Construction
In recent years, innovative methods for constructing benzofuran rings have emerged. For example:
- Proton quantum tunneling leads to the construction of benzofuran rings with fewer side reactions and high yield .
Conclusion
3-Methoxy-1-benzofuran-2-carboxylic acid holds immense potential across various fields, from cancer research to synthetic chemistry. Its multifaceted properties continue to captivate chemical and pharmaceutical researchers worldwide, making it a compound of great interest and promise . 🌿
Safety and Hazards
Future Directions
Benzofuran compounds, including 3-Methoxy-1-benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mechanism of Action
Target of Action
3-Methoxy-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is believed to interact with various biological targets. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects . The specific interaction of 3-Methoxy-1-benzofuran-2-carboxylic acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways are likely to contribute to the observed biological activities of 3-Methoxy-1-benzofuran-2-carboxylic acid.
Result of Action
Benzofuran derivatives have been associated with various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Methoxy-1-benzofuran-2-carboxylic acid could have similar effects at the molecular and cellular levels.
properties
IUPAC Name |
3-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCFIBSONGMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876224 | |
| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-benzofuran-2-carboxylic acid | |
CAS RN |
104315-56-2 | |
| Record name | 2-Benzofurancarboxylic acid, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2711230.png)
![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)
![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)

![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B2711234.png)


![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)



![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)
![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)